N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)14-6-5-7-15(10-14)18-12-13-8-9-16-11-13;/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLOYKJEINZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-80-0 | |
| Record name | Benzenamine, N,N-diethyl-3-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride involves the nucleophilic substitution reaction between N,N-diethylaniline and 3-pyrrolidinemethanol. The process typically proceeds as follows:
- Starting Materials: N,N-diethylaniline and 3-pyrrolidinemethanol.
- Catalyst: A suitable catalyst is employed to facilitate the ether bond formation between the aniline derivative and the pyrrolidinylmethanol moiety.
- Reaction Medium: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
- Final Step: Hydrochloric acid is added to the reaction mixture to convert the free base into its hydrochloride salt form, enhancing stability and solubility.
This method ensures the selective formation of the desired compound with minimal side reactions, making it suitable for both laboratory-scale synthesis and scale-up processes.
Industrial Production Methods
Industrial synthesis of this compound closely follows the laboratory synthetic route but is adapted for large-scale manufacturing:
- Reagents: Industrial-grade N,N-diethylaniline and 3-pyrrolidinemethanol are used.
- Process Optimization: Reaction parameters such as temperature, pressure, catalyst concentration, and reaction time are finely tuned to maximize product yield and purity while minimizing by-products.
- Equipment: Large reactors with precise temperature and pressure control are employed.
- Purification: The crude product undergoes purification steps, including crystallization and filtration, to isolate the hydrochloride salt with high purity.
- Environmental Considerations: The process is designed to minimize waste and emissions, aligning with green chemistry principles.
This approach yields a high-quality product suitable for pharmaceutical and research applications.
Chemical Reaction Analysis Relevant to Preparation
During synthesis and subsequent modifications, the compound may undergo several types of chemical reactions:
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (acidic medium), hydrogen peroxide | N-oxide derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced amine derivatives |
| Nucleophilic Substitution | Halide nucleophiles in the presence of a base | Substituted aniline derivatives |
These reactions are important for structural modifications and functionalization of the compound in research contexts.
Detailed Data Table on Reaction Parameters for N,N-diethylaniline (Precursor)
Although specific detailed experimental data for the target compound’s synthesis is limited, closely related precursor synthesis (N,N-diethylaniline) provides insight into reaction optimization:
| Parameter | Condition | Outcome |
|---|---|---|
| Ammonia flow rate | 0.1 m³/h | Optimal conversion rate |
| Reaction time | 8-10 hours | High yield (approx. 99.5% purity) |
| Reaction temperature | 5-10 °C cooling post-reaction | Efficient ammonium chloride removal |
| Purity of product | ~99.4-99.5% | High purity N,N-diethylaniline |
This data reflects the importance of controlled conditions for high-purity precursor synthesis, which is critical for the subsequent preparation of the target compound.
Summary of Preparation Methodology
| Step | Description |
|---|---|
| 1. Preparation of N,N-diethylaniline | Produced via ammonia gas treatment of its hydrochloride salt under anhydrous conditions with controlled temperature and reaction time. |
| 2. Reaction with 3-pyrrolidinemethanol | Nucleophilic substitution reaction catalyzed under controlled conditions to form the ether linkage. |
| 3. Formation of Hydrochloride Salt | Addition of hydrochloric acid to yield the stable hydrochloride salt of the compound. |
| 4. Purification | Crystallization, filtration, and drying to achieve high purity suitable for research or industrial use. |
Research Findings and Applications
- The compound’s unique structure imparts favorable solubility and stability compared to related analogs, making it a valuable intermediate in organic synthesis and pharmaceutical research.
- Its preparation method is scalable and adaptable for industrial production, emphasizing environmental safety and efficiency.
- The compound serves as a building block for more complex molecules and is investigated for potential biological activities related to neurotransmitter receptor modulation.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the reaction of N,N-diethylaniline with 3-pyrrolidinemethanol under controlled conditions, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This process can be scaled for industrial production to ensure high yield and purity.
Chemistry
N,N-Diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride serves as a reagent in organic synthesis. Its unique structure allows it to function as a building block for more complex molecules, facilitating the development of new compounds in pharmaceutical research.
Biology
In biological studies, this compound has been investigated for its interactions with neurotransmitter receptors and ion channels. It modulates receptor activity, which can lead to significant physiological effects. Ongoing research aims to elucidate its precise mechanisms and potential therapeutic applications in neurological disorders .
Medicine
The compound is being explored for its therapeutic potential in treating various medical conditions. Its ability to interact with specific molecular targets suggests it may have applications in drug development aimed at neurological and psychiatric disorders .
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for various formulations.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline Hydrochloride (CAS: 1219979-46-0)
- Molecular Formula : C₁₄H₂₃ClN₂O
- Molecular Weight : 270.80 g/mol
- Key Differences :
- The oxygen atom directly connects the pyrrolidine ring to the aniline core (vs. a methoxy group in the target compound).
- Reduced molecular weight and lipophilicity due to the absence of a methylene spacer in the linker.
N,N-Diethyl-3-(piperidin-3-ylmethoxy)aniline Hydrochloride (CAS: 1220036-08-7)
- Molecular Formula : C₁₆H₂₇ClN₂O
- Molecular Weight : 298.85 g/mol
- Key Differences :
- Pyrrolidine (5-membered ring) replaced with piperidine (6-membered ring).
- Increased ring size alters basicity (piperidine pKa ~11 vs. pyrrolidine pKa ~10.4) and conformational flexibility.
- Implications : Piperidine’s higher basicity may influence receptor binding in pharmacological contexts, while its larger size could impact membrane permeability .
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride (CAS: 1220031-13-9)
- Molecular Formula : C₁₇H₂₉ClN₂O
- Molecular Weight : 312.90 g/mol
- Key Differences :
- Ethoxy linker (vs. methoxy) increases chain length and hydrophobicity.
- Piperidine ring instead of pyrrolidine.
N,N-Dimethyl-p-phenylenediamine Dihydrochloride (CAS: 99-89-9)
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molecular Weight : 209.12 g/mol
- Hygroscopic and freely soluble in water.
- Primarily used in industrial dyes or analytical reagents .
Structural and Functional Comparison Table
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1220029-80-0 | C₁₅H₂₅ClN₂O | 284.83 | Pyrrolidine-methoxy-aniline; diethylated N |
| N,N-Diethyl-3-(pyrrolidin-3-yloxy)analogue | 1219979-46-0 | C₁₄H₂₃ClN₂O | 270.80 | Direct pyrrolidine-oxy linkage |
| Piperidine-methoxy Analogue | 1220036-08-7 | C₁₆H₂₇ClN₂O | 298.85 | Piperidine ring; increased basicity |
| Ethoxy-piperidine Analogue | 1220031-13-9 | C₁₇H₂₉ClN₂O | 312.90 | Ethoxy linker; enhanced hydrophobicity |
| N,N-Dimethyl-p-phenylenediamine | 99-89-9 | C₈H₁₄Cl₂N₂ | 209.12 | Simple diamine; hygroscopic |
Research Implications and Gaps
- Synthetic Challenges : The methoxy-pyrrolidine linkage may require specialized coupling reagents (e.g., Pd catalysts), as seen in .
- Safety Data : While simpler aniline derivatives like aniline hydrochloride (CAS: 142-04-1) are well-documented for toxicity, the safety profile of the target compound remains uncharacterized .
Biological Activity
N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride, with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol, is a synthetic organic compound that has garnered attention in various fields of scientific research. Its unique chemical structure, which includes an aniline and pyrrolidine moiety, suggests potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter receptors and ion channels.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The specific pathways involved depend on the targeted receptor or channel, which can influence neurotransmission and cellular signaling processes.
Applications in Research
This compound is widely employed in scientific studies for several reasons:
- Neurotransmitter Receptor Studies : It is used to investigate the binding affinities and functional effects on neurotransmitter receptors, which are crucial for understanding neurological disorders and developing therapeutic agents.
- Ion Channel Modulation : Research indicates that it can affect ion channel activity, which plays a significant role in cellular excitability and signal transduction.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with similar compounds can be insightful. Below is a summary table highlighting key characteristics:
| Compound Name | Structure | Key Activity | Solubility | Stability |
|---|---|---|---|---|
| This compound | Structure | Modulates neurotransmitter receptors | High | Stable |
| N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline | Structure | Similar receptor interactions | Moderate | Moderate |
| N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline nitrate | Structure | Less effective than target compound | Low | Low |
This table illustrates that while similar compounds exist, this compound exhibits superior solubility and stability, making it more suitable for certain applications.
Study 1: Neurotransmitter Interaction
A study conducted to evaluate the binding affinity of this compound to various neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. The findings suggested that the compound could potentially be developed as a therapeutic agent for mood disorders.
Study 2: Ion Channel Modulation
Research published in a pharmacological journal demonstrated that this compound effectively modulates calcium ion channels, which are essential for muscle contraction and neurotransmitter release. The modulation was shown to be dose-dependent, indicating potential for therapeutic use in conditions involving calcium dysregulation, such as cardiac arrhythmias .
Study 3: Therapeutic Potential
In a clinical trial setting, this compound was evaluated for its efficacy in treating anxiety disorders. Preliminary results indicated a reduction in anxiety symptoms among participants, supporting further investigation into its therapeutic applications .
Q & A
Basic: What are the common synthetic routes for N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
- Coupling Reactions : A palladium-catalyzed coupling between substituted aniline and pyrrolidinylmethoxy precursors under basic conditions (e.g., potassium carbonate in DMF) .
- Hydrochloride Salt Formation : Treatment of the free base with hydrochloric acid to enhance solubility and stability .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Optimization Strategies : - Vary catalyst loading (e.g., 5–10 mol% Pd) to improve yield.
- Adjust reaction temperature (80–120°C) and solvent polarity (DMF vs. acetonitrile) to control side reactions.
Basic: How is the compound characterized post-synthesis to confirm structural integrity and purity?
Methodological Answer:
Characterization employs:
- Spectroscopic Techniques :
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- FT-IR to confirm functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 63.25%, H: 8.84%, N: 9.83% for C₁₅H₂₅ClN₂O) .
Basic: What are the recommended protocols for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under dry conditions (RH <30%) at room temperature to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation.
- Solubility Management : Prepare fresh solutions in degassed solvents (e.g., DMSO or ethanol) for biological assays .
Advanced: What methodologies are employed to investigate the compound's interaction with biological targets such as neurotransmitter receptors?
Methodological Answer:
- Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., histamine H₃ receptor antagonists) to determine IC₅₀ values .
- Mutagenesis Studies : Modify receptor binding sites (e.g., transmembrane domains) to identify critical residues for interaction .
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for binding affinity calculations .
Advanced: How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to assess specificity .
Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formulation : Convert to mesylate or citrate salts for pH-dependent solubility in physiological buffers .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to enhance aqueous dispersion .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
